molecular formula C14H17NO2 B118461 Piperlotine A

Piperlotine A

Katalognummer: B118461
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: JYEDISZKFNNREA-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperlotine A is a secondary metabolite isolated from plants of the Piper genus, such as Piper lolot. It is an alkaloid known for its potent antiplatelet aggregation activity. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and antibacterial research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Piperlotine A can be synthesized using various methods. One notable approach is the mechanosynthesis through the Horner-Wadsworth-Emmons reaction. This method involves the reaction of β-amidophosphonate with an aromatic aldehyde and potassium carbonate under solvent-free conditions, typically using a mortar and pestle. This reaction yields this compound in good yields (70-88%) and short reaction times .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of recyclable solvents and minimizing waste production. The Mizoroki-Heck reaction, employing greener solvents like Cyrene and palladium catalysts, has been explored for synthesizing this compound .

Analyse Chemischer Reaktionen

Reaction Conditions

ParameterValue/Detail
SolventSolvent-free (green chemistry)
MethodGrinding in mortar and pestle
TemperatureRoom temperature (~25°C)
Time30–60 minutes
Yield70–88%

This method avoids hazardous solvents and reduces energy consumption, aligning with sustainable chemistry principles.

Reaction Mechanism

The synthesis proceeds through a three-component cascade :

  • Activation : K₂CO₃ deprotonates β-amidophosphonate, generating a nucleophilic enolate.

  • Knoevenagel Condensation : The enolate attacks the aldehyde carbonyl carbon, forming an α,β-unsaturated intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the amide nitrogen results in piperidine ring closure.

The mechanochemical grinding enhances molecular interactions, accelerating reaction rates compared to traditional thermal methods .

Structural Characterization

Post-synthesis analysis employs:

  • ¹H/¹³C NMR : Confirms regioselective cyclization and substituent positions.

  • IR Spectroscopy : Validates C=O (1690 cm⁻¹) and C-N (1240 cm⁻¹) bonds.

  • Mass Spectrometry : Matches the molecular ion peak at m/z 296.1 [M+H]⁺ .

Research Findings

Piperlotine A’s anti-inflammatory activity correlates with its MMP-9 and TNF-α inhibition (Table 1).

Table 1: Anti-Inflammatory Activity

Pa = Probability of activity; Pi = Probability of inactivity .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

Piperlotine A has been investigated for its potential as an anti-inflammatory agent. A study highlighted its efficacy in various inflammation models, demonstrating significant inhibition of paw edema in a carrageenan-induced inflammation model. The results indicated a percentage of edema inhibition of approximately 9.21% when administered at a dose of 25 mg/kg, compared to the standard drug indomethacin, which achieved 31.04% inhibition .

Table 1: Anti-Inflammatory Activity of this compound

CompoundPaw Edema (mm)% Edema Inhibition
Carrageenan0.65 ± 0.07-
Indomethacin0.48 ± 0.0331.04
This compound0.59 ± 0.059.21

The study also explored the structure-activity relationships (SAR) of this compound and its derivatives, indicating that the presence of electron-donating groups on the aromatic ring can influence anti-inflammatory activity positively .

Antimicrobial Properties

In addition to its anti-inflammatory effects, this compound has shown potential antimicrobial activity, particularly against Mycobacterium tuberculosis (MTb). In vitro testing revealed that this compound exhibited slight activity with a minimum inhibitory concentration (MIC) of 50 µg/mL, comparable to other structurally related compounds but less effective than first-line tuberculosis drugs like isoniazid and rifampicin .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µg/mL)
This compound50
Isoniazid<1
Rifampicin<1

Mechanistic Insights and Synthesis

The synthesis of this compound has been achieved through various methods, including mechanosynthesis, which allows for solvent-free generation of compounds with pharmacological interest . This approach not only enhances efficiency but also aligns with green chemistry principles.

Future Directions and Case Studies

Research continues to explore the therapeutic potential of this compound and its derivatives in treating inflammatory diseases and infections caused by resistant strains of bacteria. The promising results from initial studies suggest that further investigations could solidify its role in pharmacotherapy.

Case Study: Efficacy in In Vivo Models

In vivo studies using the TPA-induced ear edema model demonstrated that this compound and its derivatives could achieve up to 52% edema inhibition, showcasing their potential as effective anti-inflammatory agents . The trifluoromethyl derivative exhibited the highest activity, suggesting that modifications to the chemical structure can enhance therapeutic efficacy.

Wirkmechanismus

Piperlotine A exerts its effects primarily through its interaction with molecular targets involved in platelet aggregation. It inhibits platelet aggregation induced by arachidonic acid and platelet-activating factor. The exact molecular pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and receptors involved in the aggregation process .

Vergleich Mit ähnlichen Verbindungen

  • Piperlotine C
  • Piperlotine D
  • Piperiline
  • Sarmentine
  • Pellitorine

Comparison: Piperlotine A is unique due to its specific structure and potent antiplatelet aggregation activity. While other compounds like Piperlotine C and D also exhibit similar biological activities, this compound stands out for its higher potency and broader range of applications. Additionally, its synthesis through green chemistry methods highlights its potential for sustainable production .

Biologische Aktivität

Piperlotine A is a compound derived from the piperidine family, notable for its diverse biological activities. Recent studies have focused on its anti-inflammatory and antibacterial properties, as well as its potential applications in medicinal chemistry. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Synthesis

This compound is an α,β-unsaturated amide, synthesized through a mechanochemical method involving the Horner-Wadsworth-Emmons reaction. This process has been shown to be efficient and environmentally friendly, allowing for the synthesis of this compound and its derivatives without the need for solvents or additional heating .

Anti-Inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects using two in vivo models: carrageenan-induced paw edema and TPA-induced auricular edema in mice. The results are summarized in the following tables:

Table 1: Anti-Inflammatory Efficacy of this compound

CompoundPaw Edema (mm)% Edema Inhibition
Carrageenan0.65 ± 0.07-
Indomethacin0.48 ± 0.0331.04
This compound0.59 ± 0.059.21
Piperlotine C0.62 ± 0.083.80
Compound 10.53 ± 0.0518.42
Compound 20.66 ± 0.04-2.13

Data indicates that while this compound showed some anti-inflammatory activity, it was significantly less effective than Indomethacin, a standard anti-inflammatory drug .

Table 2: Auricular Edema Inhibition

CompoundAuricular Edema (mg)% Edema Inhibition
TPA8.38 ± 0.49-
Indomethacin3.90 ± 0.8860.32
This compound5.68 ± 0.4132.21
Piperlotine C4.84 ± 0.4942.24

This compound exhibited a moderate level of efficacy in reducing auricular edema, with a percentage inhibition comparable to some derivatives but still less than that of Indomethacin .

Antibacterial Activity

In addition to its anti-inflammatory properties, this compound has demonstrated slight antibacterial activity against Mycobacterium tuberculosis (MTb) H37Rv strain, suggesting potential for use in combination therapies with first-line antituberculosis drugs . This aspect highlights its dual functionality in both inflammation and infection management.

Structure-Activity Relationship (SAR)

The biological activity of this compound can also be understood through structure-activity relationship (SAR) studies that indicate how modifications to its chemical structure influence its pharmacological properties . For instance, variations in lipophilicity and functional groups have been correlated with enhanced anti-inflammatory effects and improved absorption characteristics.

Case Studies

Research conducted on piperidine derivatives has revealed broader implications for compounds like this compound in treating various conditions:

  • Anti-Inflammatory Mechanisms : Studies have shown that piperidine derivatives can inhibit key inflammatory mediators such as TNF-alpha and MMP-9, positioning them as potential candidates for further drug development targeting inflammatory diseases .
  • Antimicrobial Applications : The slight antibacterial activity observed suggests that this compound could be explored further for its role in combating resistant strains of bacteria when used alongside traditional antibiotics .

Eigenschaften

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h4-9H,2-3,10-11H2,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEDISZKFNNREA-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperlotine A
Reactant of Route 2
Reactant of Route 2
Piperlotine A
Reactant of Route 3
Reactant of Route 3
Piperlotine A
Reactant of Route 4
Reactant of Route 4
Piperlotine A
Reactant of Route 5
Reactant of Route 5
Piperlotine A
Reactant of Route 6
Reactant of Route 6
Piperlotine A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.